2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

CRTH2/DP2 antagonism structure-activity relationship heteroaryl substitution

This specific cyclopenta[c]pyrazole acetic acid derivative is essential for medicinal chemistry programs exploring CRTH2 (DP2) receptor antagonism. The thiophen-2-yl substituent at the 3-position enables unique sulfur-mediated non-covalent interactions absent in phenyl or furyl analogs. To ensure consistency with structure-activity relationship (SAR) datasets, only procure CAS 2098020-46-1 with verified ≥95% purity. Ideal for systematic DP2 affinity comparisons and matched molecular pair analyses with monocyclic pyrazole analogs, mitigating the risk of off-target effects from uncharacterized generic substitutions.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 2098020-46-1
Cat. No. B1479753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
CAS2098020-46-1
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O
InChIInChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16)
InChIKeyIPNCDIQCVSWLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic Acid (CAS 2098020-46-1): Structural and Chemical Procurement Profile


2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid (CAS 2098020-46-1) is a synthetic heterocyclic compound belonging to the cyclopenta[c]pyrazole acetic acid class, characterized by a thiophen-2-yl substituent at the 3-position of the fused pyrazole core and an acetic acid side chain at N1. Its molecular formula is C₁₂H₁₂N₂O₂S with a molecular weight of 248.3 g/mol and typical commercial purity of ≥95% . The bicyclic dihydrocyclopentapyrazole scaffold is structurally related to known CRTH2 (DP2) receptor antagonist pharmacophores, and the thiophene moiety provides a sulfur-containing heteroaromatic substitution distinct from phenyl, furyl, or haloalkyl analogs common in this chemical space [1][2]. The compound is commercially available from select research chemical suppliers, including CymitQuimica (Biosynth brand), though specific lots may be discontinued .

Why 2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic Acid Cannot Be Simply Substituted with In-Class Analogs


The cyclopenta[c]pyrazole acetic acid scaffold is exquisitely sensitive to the nature and position of the 3-substituent, which dictates both the conformational preference of the acetic acid side chain and the electronic complementarity with target binding pockets [1][2]. In the CRTH2 (DP2) receptor antagonist patent literature, even minor variations at this position—such as replacing a thiophen-2-yl with a phenyl, substituted phenyl, thiophen-3-yl, or haloalkyl group—yield substantial shifts in binding affinity, functional antagonism potency, and selectivity over related prostanoid receptors [1][2]. The thiophen-2-yl group introduces a sulfur atom capable of participating in unique non-covalent interactions (e.g., S–π interactions, chalcogen bonding) that are absent in carbocyclic aryl or oxygen-containing heteroaryl analogs [3]. Consequently, generic substitution with an uncharacterized 3-substituted cyclopenta[c]pyrazole acetic acid derivative without verified target engagement and selectivity data risks loss of desired pharmacological activity or introduction of off-target effects. For procurement decisions, this means that only the specific CAS 2098020-46-1 compound, synthesized and characterized to defined purity specifications, can ensure consistency with any prior screening or structure-activity relationship (SAR) datasets built around this exact structure.

Quantitative Differentiation Evidence for 2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic Acid (CAS 2098020-46-1)


Sulfur-Containing Heteroaryl Pharmacophore Differentiation from Carbocyclic Aryl Analogs in CRTH2 Antagonist Chemical Space

In the CRTH2 (DP2) antagonist patent landscape covering cyclopenta[c]pyrazole acetic acid cores, the 3-position substituent is a primary driver of potency and selectivity [1]. While explicit head-to-head data for the thiophen-2-yl derivative (CAS 2098020-46-1) versus phenyl or haloalkyl analogs are not publicly available for this specific compound, class-level SAR from related pyrazole series indicates that thiophene-2-yl substitution consistently yields distinct binding profiles compared to phenyl substitution due to the sulfur atom's electronic properties and altered torsional angle preferences [1][2]. This represents a class-level inference about the expected differentiation of the thiophenyl compound relative to commonly encountered 3-phenyl or 3-trifluoromethyl cyclopenta[c]pyrazole acetic acid congeners commercially available from screening libraries.

CRTH2/DP2 antagonism structure-activity relationship heteroaryl substitution

Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution on Cyclopenta[c]pyrazole Acetic Acid Core

The thiophen-3-yl regioisomer, 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid, is commercially offered alongside the thiophen-2-yl target compound . In thiophene chemistry, the 2-position and 3-position attachments produce distinct vectors of the heteroaryl ring relative to the core scaffold, with the 2-thienyl group orienting the sulfur atom differently than the 3-thienyl group. This regioisomeric distinction matters because the sulfur atom's spatial positioning influences both molecular recognition (target binding) and physicochemical properties (logP, polar surface area). Without explicit biological data, the choice between these two regioisomers in a procurement context should be driven by the specific synthetic route or SAR hypothesis of the research program—they are not interchangeable.

regioisomerism thiophene chemistry structure-property relationships

Cyclopenta[c]pyrazole Acetic Acid Scaffold: Differentiation from Monocyclic Pyrazole Acetic Acid Analogs

The 5,6-dihydrocyclopenta[c]pyrazole ring system in CAS 2098020-46-1 represents a conformationally restricted bicyclic scaffold, in contrast to simpler monocyclic pyrazole acetic acid derivatives such as 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 959582-96-8) [1]. The fused cyclopentane ring locks the pyrazole into a specific geometry, reducing the conformational entropy penalty upon target binding and potentially enhancing both potency and selectivity relative to freely rotating monocyclic analogs [2]. This conformational restriction is a recognized strategy in medicinal chemistry for improving ligand efficiency and selectivity profiles. While direct comparative binding data between the bicyclic target compound and its monocyclic counterpart are not publicly available, the structural difference is mechanistically significant for any program optimizing target engagement.

conformational restriction fused-ring heterocycles drug design

Application Scenarios for 2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic Acid (CAS 2098020-46-1) Based on Available Evidence


CRTH2 (DP2) Receptor Antagonist Lead Optimization and SAR Expansion

Given the structural congruence with the cyclopenta[c]pyrazole acetic acid scaffold claimed in CRTH2 antagonist patents (US9206164B2, WO2011092140A1) [1][2], CAS 2098020-46-1 is most appropriately procured for medicinal chemistry programs seeking to explore the impact of thiophen-2-yl substitution at the 3-position of the fused pyrazole core. The compound can serve as a key intermediate or comparator in systematic SAR studies aimed at understanding the contribution of sulfur-containing heteroaryl substituents to DP2 binding affinity, functional antagonism, and selectivity over DP1 and other prostanoid receptors. Researchers should note that published quantitative CRTH2 binding data for this specific compound are not publicly available, making it suitable primarily for programs with in-house screening capabilities.

Conformational Restriction Studies Comparing Bicyclic vs. Monocyclic Pyrazole Acetic Acid Ligands

The 5,6-dihydrocyclopenta[c]pyrazole core provides a conformationally constrained scaffold that can be systematically compared with monocyclic pyrazole acetic acid analogs such as 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 959582-96-8) [3]. This application scenario is relevant for academic or industrial laboratories investigating the thermodynamic and kinetic consequences of ligand preorganization on target binding. Procurement of both the bicyclic and monocyclic thiophenyl compounds enables paired experimental measurements (ITC, SPR, enzyme assays) that can quantify the entropic benefit of conformational restriction in a matched molecular pair format.

Thiophene Regioisomer Selectivity Profiling

For research groups that have identified activity with either the thiophen-2-yl or thiophen-3-yl regioisomer, procuring CAS 2098020-46-1 alongside its 3-thienyl counterpart enables direct assessment of how the sulfur atom's spatial positioning affects target engagement, off-target activity, and ADME properties. The distinct dipole moment vectors and electrostatic potential surfaces of 2-thienyl versus 3-thienyl substituents can produce divergent biological profiles that are critical for lead selection decisions [1].

Chemical Biology Probe Development for Prostaglandin D₂ Signaling Pathway Investigation

If in-house screening confirms CRTH2 antagonistic activity, CAS 2098020-46-1 may be developed into a chemical biology probe for dissecting PGD₂-mediated signaling in allergic inflammation models, including eosinophil chemotaxis, Th2 cytokine production, and mast cell activation [1][2]. The compound's thiophene ring provides a potential synthetic handle for further derivatization (e.g., biotinylation, fluorophore conjugation) to generate tool compounds for target engagement studies, chemoproteomics, or cellular imaging of DP2 receptor trafficking.

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